molecular formula C20H20N4O B6002193 5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6002193
M. Wt: 332.4 g/mol
InChI Key: PCNMYECDGUOZGD-UHFFFAOYSA-N
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Description

“5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrrolone ring fused with a benzodiazole moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by its coupling with a suitable pyrrolone precursor under specific conditions such as:

    Reagents: Common reagents might include amines, aldehydes, and catalysts.

    Conditions: The reactions may require controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:

    Oxidation: Where the compound might be oxidized to form different functional groups.

    Reduction: Reduction reactions could modify the benzodiazole or pyrrolone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which “5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” exerts its effects would depend on its specific interactions with molecular targets. These might include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the methyl group on the benzodiazole ring.

    5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-2-ONE: Different position of the carbonyl group.

Uniqueness

The presence of the methyl group on the benzodiazole ring and the specific arrangement of functional groups make “5-AMINO-1-(3,4-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” unique

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-12-8-9-14(10-13(12)2)24-11-17(25)18(19(24)21)20-22-15-6-4-5-7-16(15)23(20)3/h4-10,21,25H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNMYECDGUOZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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